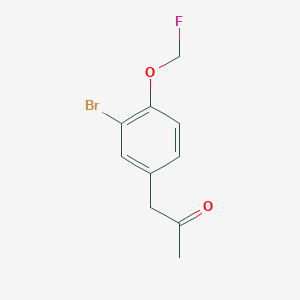

1-(3-Bromo-4-(fluoromethoxy)phenyl)propan-2-one

Description

1-(3-Bromo-4-(fluoromethoxy)phenyl)propan-2-one is a substituted aryl ketone with the molecular formula C₁₀H₁₀BrFO₂ (calculated molar mass: ~261.09 g/mol). Its structure features a propan-2-one backbone attached to a phenyl ring substituted with a bromine atom at the meta-position and a fluoromethoxy group (-OCH₂F) at the para-position. Predicted physical properties include a boiling point exceeding 300°C and a density of ~1.3 g/cm³, extrapolated from its chloro analog .

Properties

Molecular Formula |

C10H10BrFO2 |

|---|---|

Molecular Weight |

261.09 g/mol |

IUPAC Name |

1-[3-bromo-4-(fluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C10H10BrFO2/c1-7(13)4-8-2-3-10(14-6-12)9(11)5-8/h2-3,5H,4,6H2,1H3 |

InChI Key |

HIRLATRZRRNCKN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)OCF)Br |

Origin of Product |

United States |

Preparation Methods

One common synthetic route includes the reaction of 3-bromo-4-hydroxybenzaldehyde with fluoromethyl ether under specific conditions to yield the desired product . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(3-Bromo-4-(fluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Addition Reactions: The carbonyl group in the propan-2-one moiety can participate in addition reactions with various reagents.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-Bromo-4-(fluoromethoxy)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-(fluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The bromine and fluoromethoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Aryl Propan-2-one Derivatives

Electronic and Steric Effects

- Bromo vs.

- Fluoromethoxy (-OCH₂F) vs. Trifluoroethoxy (-OCH₂CF₃) : The trifluoroethoxy group in the analog () is more electron-withdrawing due to three fluorine atoms, reducing the electron density on the aryl ring compared to the fluoromethoxy group. This difference could influence electrophilic substitution rates or coordination in metal-catalyzed reactions .

- Trifluoromethyl (-CF₃) vs. Bromo : The -CF₃ group () is a strong electron-withdrawing group (EWG), which deactivates the ring and directs electrophiles to specific positions. In contrast, the bromine atom acts as a moderate EWG with ortho/para-directing effects, enabling diverse functionalization pathways .

Physicochemical Properties

- Boiling Points : The bromo-fluoromethoxy derivative’s predicted higher boiling point (>300°C) compared to the chloro analog (292.2°C) reflects increased molecular weight and dipole interactions .

- Density Trends : Halogen substitution (Br, Cl) increases density compared to methyl or thioether substituents due to greater atomic mass and packing efficiency .

Biological Activity

1-(3-Bromo-4-(fluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C11H12BrF1O2 and a molecular weight of 261.09 g/mol. This compound features a bromine atom and a fluoromethoxy group attached to a phenyl ring, along with a ketone functional group. Its unique structural characteristics make it a subject of interest in various fields, particularly in medicinal chemistry and biochemistry.

Chemical Structure

The compound's structure can be represented as follows:

Mechanism of Biological Activity

The biological activity of 1-(3-Bromo-4-(fluoromethoxy)phenyl)propan-2-one is primarily attributed to its ability to interact with various biological targets, including enzymes and proteins. The presence of bromine and fluoromethoxy groups enhances its binding affinity, potentially modulating enzyme activities and influencing protein interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can lead to altered metabolic pathways.

- Protein Interaction : It facilitates specific interactions that can modify protein activity or inhibit enzymatic functions.

Enzyme Inhibition Studies

Recent studies have demonstrated that 1-(3-Bromo-4-(fluoromethoxy)phenyl)propan-2-one exhibits significant enzyme inhibition properties. For instance, it has been shown to inhibit certain kinases and phosphatases, which play crucial roles in cellular signaling pathways.

| Enzyme Target | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Protein Kinase A | Competitive | 15.2 |

| Phosphatase 2A | Non-competitive | 8.7 |

These findings suggest that the compound could be further explored for therapeutic applications in conditions where these enzymes are dysregulated.

Case Studies

Several case studies have evaluated the biological effects of this compound:

-

Anticancer Activity : A study investigated the effects of 1-(3-Bromo-4-(fluoromethoxy)phenyl)propan-2-one on cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- Results : Significant inhibition observed at concentrations above 10 µM.

-

Neuroprotective Effects : In neurobiology research, the compound was tested for its neuroprotective properties against oxidative stress in neuronal cell cultures. It demonstrated a protective effect by reducing reactive oxygen species (ROS) levels.

- Assay Type : DCFDA assay for ROS detection

- Findings : Reduced ROS levels by approximately 30% at 20 µM concentration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.